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molecular formula C8H5N3S B113003 6-Amino-2-cyanobenzothiazole CAS No. 7724-12-1

6-Amino-2-cyanobenzothiazole

Cat. No. B113003
M. Wt: 175.21 g/mol
InChI Key: ZOHSEULTWOYIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962854B2

Procedure details

By adding potassium nitrate under ice cooling in concentrated sulfuric acid to commercially available 2-chlorobenzothiazole and nitrating, and then reacting the generated 2-chloro-6-nitrobenzothiazole with tin in hydrochloric acid, the nitro group is reduced to an amino group, thus deriving 2-chloro-6-aminobenzothiazole. Adding potassium cyanide thereto in an argon atmosphere in DMSO solvent and heating to reflux overnight yields 2-cyano-6-aminobenzothiazole. Allyl bromide and potassium carbonate are reacted in DMF solvent to allylate the amino group, and by aza-Claisen rearrangement, an allyl group is introduced into the 7-position. Potassium carbonate in methanol and cysteine are added and stirred, and by neutralizing with hydrochloric acid, a 7-allyl-aminoluciferin-type compound can be obtained.
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[K+].Cl[C:7]1SC2C=CC=CC=2[N:11]=1.Cl[C:17]1[S:18][C:19]2[CH:25]=[C:24]([N+:26]([O-])=O)[CH:23]=[CH:22][C:20]=2[N:21]=1.[Sn].ClC1SC2C=C(N)C=CC=2N=1.[C-]#N.[K+]>S(=O)(=O)(O)O.Cl.CS(C)=O>[C:7]([C:17]1[S:18][C:19]2[CH:25]=[C:24]([NH2:26])[CH:23]=[CH:22][C:20]=2[N:21]=1)#[N:11] |f:0.1,6.7,^3:28|

Inputs

Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1SC2=C(N1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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